Pentafluorophenyl chlorothionoformate

Catalog No.
S1539183
CAS No.
135192-53-9
M.F
C7ClF5OS
M. Wt
262.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl chlorothionoformate

CAS Number

135192-53-9

Product Name

Pentafluorophenyl chlorothionoformate

IUPAC Name

O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate

Molecular Formula

C7ClF5OS

Molecular Weight

262.58 g/mol

InChI

InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13

InChI Key

DKFQHZNKNWNZCO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl

Pentafluorophenyl chlorothionoformate is a chemical compound with the molecular formula C7ClF5OSC_7ClF_5OS and a molecular weight of approximately 262.58 g/mol. It is identified by the CAS number 135192-53-9 and is also known by several synonyms, including chlorothioformic acid O-pentafluorophenyl ester and pentafluorophenyl thionochloroformate. The compound appears as a light yellow to amber liquid and is characterized by its strong fluorinated aromatic structure, which contributes to its unique chemical properties and reactivity .

, including:

  • Nucleophilic substitution reactions: The chlorine atom in the chlorothionoformate group can be replaced by nucleophiles, leading to the formation of thioesters.
  • Radical-chain deoxygenations: It has been employed in radical-chain reactions for the deoxygenation of primary alcohols, facilitating the conversion of alcohols to hydrocarbons .
  • Formation of thiol esters: The compound can react with thiols to form thiol esters, which are useful intermediates in organic synthesis.

Pentafluorophenyl chlorothionoformate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with thionyl chloride and carbon disulfide. The general reaction can be summarized as follows:

  • Reactants: Pentafluorophenol, thionyl chloride, carbon disulfide.
  • Conditions: The reaction typically requires controlled temperatures and may involve solvents such as dichloromethane.
  • Products: The desired product is obtained after purification steps such as distillation or chromatography .

Pentafluorophenyl chlorothionoformate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing thioesters and other sulfur-containing compounds.
  • Analytical Chemistry: Used as a derivatizing agent for mass spectrometry and gas chromatography, enhancing the detection of specific analytes.
  • Pharmaceutical Research: Its role in modifying functional groups makes it valuable in drug development processes .

Research on interaction studies involving pentafluorophenyl chlorothionoformate has highlighted its usefulness in understanding chemical reactivity. It can be utilized to probe interactions between reactive functional groups and biological receptors, providing insights into molecular recognition processes . These studies are essential for developing new therapeutic agents targeting specific pathways.

Pentafluorophenyl chlorothionoformate shares similarities with several other compounds that contain fluorinated aromatic groups or thionoester functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Chlorothioformic AcidC2HClOSC_2HClOSSimpler structure; used in similar reactions
Phenyl chlorothionoformateC7H6ClOSC_7H6ClOSLess fluorination; different reactivity profile
Trifluoromethyl phenyl thioesterC8H6F3OSC_8H6F3OSContains trifluoromethyl group; different properties

Uniqueness of Pentafluorophenyl Chlorothionoformate

The uniqueness of pentafluorophenyl chlorothionoformate lies in its highly fluorinated aromatic system, which imparts distinctive electronic properties that enhance its reactivity compared to similar compounds. The presence of five fluorine atoms significantly affects its polarity and steric hindrance, making it particularly effective in specific chemical transformations not achievable with less fluorinated analogs .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Pentafluorophenyl chlorothionoformate

Dates

Modify: 2023-08-15

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